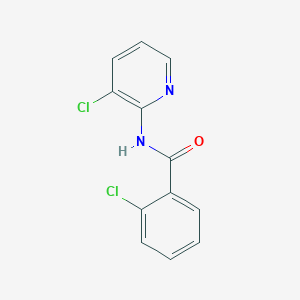
2-chloro-N-(3-chloropyridin-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-(3-chloropyridin-2-yl)benzamide is a chemical compound that has been widely used in scientific research due to its unique properties and potential applications. This compound is also known as CCYB and has a molecular formula of C12H8Cl2N2O. In
Scientific Research Applications
2-chloro-N-(3-chloropyridin-2-yl)benzamide has been used in various scientific research applications, including cancer research, neuroscience, and medicinal chemistry. This compound has been shown to exhibit potent antitumor activity against various cancer cell lines, making it a promising candidate for the development of new anticancer drugs. Additionally, this compound has been used as a tool compound in neuroscience research to study the role of certain proteins in synaptic transmission. In medicinal chemistry, this compound has been used as a starting material for the synthesis of novel drug candidates.
Mechanism of Action
The mechanism of action of 2-chloro-N-(3-chloropyridin-2-yl)benzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes or proteins that are involved in cell growth and division. Studies have shown that this compound can inhibit the activity of certain kinases, which are enzymes that play a crucial role in cell signaling pathways. By inhibiting these kinases, this compound can disrupt the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis. In neuroscience research, this compound has been shown to modulate the activity of certain proteins involved in synaptic transmission, which can affect neuronal signaling and behavior.
Advantages and Limitations for Lab Experiments
One advantage of using 2-chloro-N-(3-chloropyridin-2-yl)benzamide in lab experiments is its potent activity against cancer cells, which makes it a valuable tool for cancer research. Additionally, this compound has been shown to have good selectivity for certain kinases, which can help researchers study the specific signaling pathways involved in cancer and other diseases. However, one limitation of using this compound is its potential toxicity, which can affect the results of experiments and limit its use in certain applications.
Future Directions
There are several future directions for research involving 2-chloro-N-(3-chloropyridin-2-yl)benzamide. One area of interest is the development of new anticancer drugs based on this compound. Researchers can use the structure of this compound as a starting point to design and synthesize novel compounds with improved potency and selectivity. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other areas of research, such as neuroscience and medicinal chemistry.
Synthesis Methods
The synthesis of 2-chloro-N-(3-chloropyridin-2-yl)benzamide involves the reaction of 2-amino-5-chloropyridine with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine. This reaction yields the desired compound, which can be purified using various techniques such as column chromatography or recrystallization.
Properties
Molecular Formula |
C12H8Cl2N2O |
|---|---|
Molecular Weight |
267.11 g/mol |
IUPAC Name |
2-chloro-N-(3-chloropyridin-2-yl)benzamide |
InChI |
InChI=1S/C12H8Cl2N2O/c13-9-5-2-1-4-8(9)12(17)16-11-10(14)6-3-7-15-11/h1-7H,(H,15,16,17) |
InChI Key |
CKXLMCGLUYYFDV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)NC2=C(C=CC=N2)Cl)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=C(C=CC=N2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(4-Chlorophenyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294962.png)


![2-[Benzyl(methyl)amino]ethyl 2-methylbenzoate](/img/structure/B294980.png)
![2-[Tert-butyl(methyl)amino]ethyl 2-methylbenzoate](/img/structure/B294981.png)









